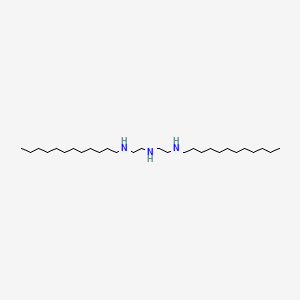

N-Dodecyl-N'-(2-(dodecylamino)ethyl)ethylenediamine

Description

Properties

CAS No. |

41955-35-5 |

|---|---|

Molecular Formula |

C28H61N3 |

Molecular Weight |

439.8 g/mol |

IUPAC Name |

N-dodecyl-N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-31-28-26-30-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3 |

InChI Key |

WBAZLMILKDTIQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCCNCCNCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine can be synthesized through a multi-step reaction process. One common method involves the reaction of ethylenediamine with dodecylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine involves large-scale reactors where the reactants are mixed and heated. The process may include purification steps such as distillation or crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the amine groups, leading to different products.

Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine oxides, while substitution reactions can produce a variety of substituted ethylenediamine derivatives.

Scientific Research Applications

N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine involves its interaction with molecular targets such as cell membranes and proteins. The long dodecyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and affecting cellular functions. This property is particularly useful in applications such as antimicrobial treatments and drug delivery.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous ethylenediamine derivatives are outlined below:

Structural Analogues with Variable Alkyl Chain Lengths

- N-(2-aminoethyl)-N’-octadecylethylenediamine (CAS 7261-63-4): Structure: Features an octadecyl (C18) chain instead of dodecyl (C12). Impact: Longer alkyl chains increase hydrophobicity, reducing aqueous solubility but enhancing antimicrobial efficacy and surfactant stability . Applications: Primarily used in industrial biocides and corrosion inhibitors.

Quaternary Ammonium Compounds (QACs)

- Benzalkonium Chloride (BAC12, CAS Not Provided): Structure: A quaternary ammonium compound with a benzyl group and C12 chain. Key Difference: BAC12’s permanent positive charge (quaternary nitrogen) enhances electrostatic interactions with microbial membranes, whereas the target compound’s primary/secondary amines require protonation for activity . Applications: BAC12 is widely used in disinfectants and preservatives due to superior antimicrobial potency.

Acetylated Ethylenediamine Derivatives

- N,N'-Diacetylethylenediamine (CAS 871-78-3) :

Complex Heterocyclic Derivatives

- N-(2-aminoethyl)-N’-[2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethyl]ethylenediamine (CAS 52948-41-1): Structure: Incorporates an imidazole ring and undecyl chain. Impact: The imidazole group enhances metal coordination and pH-dependent solubility, favoring applications in catalysis or pH-responsive drug delivery systems .

Simplified Diamines

- Dimethylethylenediamine (DMEDA, CAS Not Provided): Structure: Short methyl groups instead of long alkyl chains. Impact: Higher hydrophilicity and lower molecular weight (88.15 g/mol) make DMEDA suitable as a ligand in coordination chemistry or epoxy curing agents, contrasting with the target compound’s surfactant applications .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS No. | Molecular Weight | Alkyl Chain Length | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| N-Dodecyl-N'-(2-(dodecylamino)ethyl)ethylenediamine | 41955-35-5 | ~480.8 (est.) | C12 x2 | Primary/Secondary Amines | API intermediates, Surfactants |

| N-(2-aminoethyl)-N’-octadecylethylenediamine | 7261-63-4 | 355.6 | C18 | Primary Amines | Biocides, Corrosion Inhibitors |

| Benzalkonium Chloride (BAC12) | Not Provided | ~339.9 | C12 | Quaternary Ammonium | Disinfectants, Preservatives |

| N,N'-Diacetylethylenediamine | 871-78-3 | 144.2 | None | Amides | Polymer Crosslinkers, Cosmetics |

| DMEDA | Not Provided | 88.15 | None (Methyl) | Tertiary Amines | Coordination Chemistry, Epoxy Resins |

Research Findings and Industrial Relevance

- Antimicrobial Activity: While QACs like BAC12 exhibit stronger antimicrobial action due to their charged structure, the target compound’s dual dodecyl chains provide moderate activity in non-polar environments, making it suitable for lipid-based formulations .

- Solubility and Formulation : The compound’s lipophilicity limits aqueous solubility but enhances compatibility with organic solvents and lipid bilayers, favoring use in drug delivery systems .

- Synthetic Flexibility : Its ethylenediamine backbone allows for further functionalization, a trait exploited in custom synthesis for specialized surfactants or pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.